![molecular formula C18H17NO4 B5910526 3-hydroxy-4-(4-morpholinylmethyl)-6H-benzo[c]chromen-6-one](/img/structure/B5910526.png)
3-hydroxy-4-(4-morpholinylmethyl)-6H-benzo[c]chromen-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-hydroxy-4-(4-morpholinylmethyl)-6H-benzo[c]chromen-6-one is a synthetic compound that belongs to the class of chromenone derivatives. It is also known as flavopiridol and has been extensively studied for its potential therapeutic applications in various diseases, including cancer.
Mécanisme D'action
The mechanism of action of 3-hydroxy-4-(4-morpholinylmethyl)-6H-benzo[c]chromen-6-one involves the inhibition of CDKs, which are key regulators of cell cycle progression and transcriptional control. Flavopiridol binds to the ATP-binding pocket of CDKs, preventing their activity and leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
3-hydroxy-4-(4-morpholinylmethyl)-6H-benzo[c]chromen-6-one has been shown to have a range of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, inhibit the replication of HIV, and reduce inflammation in animal models of inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-hydroxy-4-(4-morpholinylmethyl)-6H-benzo[c]chromen-6-one in lab experiments is its potent inhibitory activity against CDKs, which makes it a useful tool for studying the regulation of cell cycle progression and transcriptional control. However, one limitation is its potential toxicity and off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 3-hydroxy-4-(4-morpholinylmethyl)-6H-benzo[c]chromen-6-one. One area of interest is the development of more selective CDK inhibitors that can target specific isoforms of CDKs. Another area of interest is the combination of flavopiridol with other therapeutic agents to enhance its efficacy and reduce toxicity. Additionally, there is a need for further research on the potential therapeutic applications of flavopiridol in other diseases, such as neurodegenerative disorders and cardiovascular disease.
Méthodes De Synthèse
The synthesis of 3-hydroxy-4-(4-morpholinylmethyl)-6H-benzo[c]chromen-6-one involves the reaction of 6-chloro-3,4-dihydro-3-hydroxy-4-(morpholin-4-ylmethyl)-2H-benzo[b][1,4]oxazin-2-one with potassium carbonate in dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then treated with acetic anhydride to yield the final compound.
Applications De Recherche Scientifique
3-hydroxy-4-(4-morpholinylmethyl)-6H-benzo[c]chromen-6-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, HIV, and inflammatory disorders. It has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in the regulation of cell cycle progression and transcriptional control. Flavopiridol has been found to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
3-hydroxy-4-(morpholin-4-ylmethyl)benzo[c]chromen-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c20-16-6-5-13-12-3-1-2-4-14(12)18(21)23-17(13)15(16)11-19-7-9-22-10-8-19/h1-6,20H,7-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLFRHGSQKKHMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=CC3=C2OC(=O)C4=CC=CC=C34)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-4-morpholin-4-ylmethyl-benzo[c]chromen-6-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.